molecular formula C9H9Br B15312964 1-Bromo-2-ethenyl-4-methylbenzene

1-Bromo-2-ethenyl-4-methylbenzene

Cat. No.: B15312964
M. Wt: 197.07 g/mol
InChI Key: CNGNLJVFGAFUSO-UHFFFAOYSA-N
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Description

1-Bromo-2-ethenyl-4-methylbenzene is an organic compound with the molecular formula C9H9Br It is a derivative of benzene, where a bromine atom, an ethenyl group, and a methyl group are substituted at the 1, 2, and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethenyl-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethenyl-4-methyltoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes Friedel-Crafts alkylation to introduce the methyl group, followed by vinylation to add the ethenyl group, and finally bromination to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethenyl-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

    Substitution: 2-Ethenyl-4-methylphenol or 2-Ethenyl-4-methylaniline.

    Oxidation: 2-Ethenyl-4-methylbenzaldehyde or 2-Ethenyl-4-methylbenzoic acid.

    Reduction: 1-Bromo-2-ethyl-4-methylbenzene.

Scientific Research Applications

1-Bromo-2-ethenyl-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethenyl-4-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic substitution reactions, while the ethenyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

    1-Bromo-2-ethenylbenzene: Lacks the methyl group at the 4 position.

    1-Bromo-4-methylbenzene: Lacks the ethenyl group at the 2 position.

    2-Bromo-4-methylstyrene: Similar structure but with different substitution pattern.

Uniqueness: 1-Bromo-2-ethenyl-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. The presence of both the ethenyl and methyl groups, along with the bromine atom, allows for a diverse range of chemical transformations and interactions.

Properties

Molecular Formula

C9H9Br

Molecular Weight

197.07 g/mol

IUPAC Name

1-bromo-2-ethenyl-4-methylbenzene

InChI

InChI=1S/C9H9Br/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1H2,2H3

InChI Key

CNGNLJVFGAFUSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C=C

Origin of Product

United States

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